An In-depth Technical Guide to 4-(Bromoacetyl)benzonitrile: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to 4-(Bromoacetyl)benzonitrile: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 4-(Bromoacetyl)benzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound. The guide includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its mechanism of action as a Glycogen Synthase Kinase 3 (GSK-3) inhibitor.
Chemical Properties and Structure
4-(Bromoacetyl)benzonitrile, also known as 4-cyanophenacyl bromide, is a versatile bifunctional molecule characterized by a benzonitrile moiety and a reactive α-bromo ketone group. This unique structure makes it a valuable reagent in organic synthesis and a subject of interest in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Bromoacetyl)benzonitrile is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | [2] |
| Melting Point | 92-96 °C | [2] |
| Boiling Point | 342.4 ± 22.0 °C (Predicted) | [2] |
| Solubility | Soluble in Methanol | [2] |
| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [2] |
Structural Information
The structural identifiers of 4-(Bromoacetyl)benzonitrile are crucial for its unambiguous identification in chemical databases and literature.
| Identifier | Value | Reference(s) |
| IUPAC Name | 4-(2-bromoacetyl)benzonitrile | [1] |
| CAS Number | 20099-89-2 | [1] |
| SMILES | C1=CC(=CC=C1C(#N))C(=O)CBr | [1] |
| InChI Key | LJANCPRIUMHGJE-UHFFFAOYSA-N | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 4-(Bromoacetyl)benzonitrile. These protocols are based on established literature procedures.
Synthesis via α-Bromination of 4-Acetylbenzonitrile
This protocol describes the direct bromination of 4-acetylbenzonitrile using elemental bromine.
Materials:
-
4-Acetylbenzonitrile
-
Anhydrous ether
-
Aluminum chloride (catalytic amount)
-
Bromine
Procedure:
-
Dissolve 14.5 g (100 mmol) of 4-acetylbenzonitrile in 150 ml of anhydrous ether in a suitable reaction flask.
-
Add a catalytic amount of aluminum chloride to the solution.
-
While stirring at room temperature, add 5.1 ml (100 mmol) of bromine dropwise to the reaction mixture.
-
Continue stirring the solution for 30 minutes. A precipitate will form during this time.
-
Collect the precipitate by filtration.
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Dry the collected solid to yield 4-(bromoacetyl)benzonitrile.
-
Yield: Approximately 19.34 g (86%)
-
Melting Point: 85-86 °C
-
Synthesis via Bromination of 4-Cyanoacetophenone with Pyridine Hydrobromide Perbromide
This method utilizes a safer and more manageable brominating agent, pyridine hydrobromide perbromide, for the α-bromination of 4-cyanoacetophenone.[3][4]
Materials:
-
4-Cyanoacetophenone
-
Pyridine hydrobromide perbromide
-
Acetic acid
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5.0 mmol of 4-cyanoacetophenone and 5.5 mmol of pyridine hydrobromide perbromide.
-
Add 20 mL of acetic acid to the flask to serve as the solvent.
-
Heat the reaction mixture to 90 °C with continuous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Biological Activity and Mechanism of Action
4-(Bromoacetyl)benzonitrile has been identified as an irreversible inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[2] GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in a range of diseases, including neurodegenerative disorders and cancer.[5]
Mechanism of GSK-3 Inhibition
The inhibitory activity of 4-(Bromoacetyl)benzonitrile stems from its α-bromo ketone moiety, which acts as an electrophilic warhead. It is proposed that this compound forms a covalent bond with a cysteine residue (Cys199) located at the entrance of the ATP-binding pocket of GSK-3β.[6] This irreversible binding prevents the endogenous substrate, ATP, from accessing the active site, thereby inhibiting the kinase activity of the enzyme.
Caption: Covalent inhibition of GSK-3β by 4-(Bromoacetyl)benzonitrile.
Impact on the Wnt/β-catenin Signaling Pathway
GSK-3 plays a pivotal role in the Wnt/β-catenin signaling pathway, a critical pathway involved in cell fate determination, proliferation, and differentiation. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The inhibition of GSK-3 by 4-(Bromoacetyl)benzonitrile would prevent the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus, where it can activate the transcription of target genes.
Caption: Effect of GSK-3 inhibition on the Wnt/β-catenin pathway.
Safety and Handling
4-(Bromoacetyl)benzonitrile is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[1] Always refer to the Safety Data Sheet (SDS) for complete safety and handling information before use. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-(Bromoacetyl)benzonitrile is a valuable chemical entity with well-defined properties and synthetic routes. Its ability to act as an irreversible inhibitor of GSK-3 makes it a compelling tool for studying the roles of this kinase in various biological processes and a potential starting point for the development of novel therapeutic agents. This guide provides foundational information to support further research and development efforts involving this compound.
References
- 1. 4-(Bromoacetyl)benzonitrile | C9H6BrNO | CID 98654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? [mdpi.com]
